molecular formula C21H14N6O3 B11045372 7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one

7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one

Cat. No.: B11045372
M. Wt: 398.4 g/mol
InChI Key: RJQSSHVBHBHVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 1,3-Benzodioxol-5-ylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzodioxole moiety is introduced to the core structure.

    Attachment of the 3-Pyridyl Group: This step often involves a nucleophilic substitution reaction, where the pyridyl group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridyl and triazolo rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at positions on the pyridyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins and enzymes makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising lead compound for new drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1,3-Benzodioxol-5-ylmethyl)-2-(2-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one
  • 7-(1,3-Benzodioxol-5-ylmethyl)-2-(4-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one
  • 7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-D][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one

Uniqueness

The uniqueness of 7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one lies in its specific arrangement of heterocyclic rings and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H14N6O3

Molecular Weight

398.4 g/mol

IUPAC Name

11-(1,3-benzodioxol-5-ylmethyl)-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H14N6O3/c28-20-15-10-23-21-24-19(14-2-1-6-22-9-14)25-27(21)16(15)5-7-26(20)11-13-3-4-17-18(8-13)30-12-29-17/h1-10H,11-12H2

InChI Key

RJQSSHVBHBHVET-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CC4=C(C3=O)C=NC5=NC(=NN45)C6=CN=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.